molecular formula C22H20N4O7S2 B2804810 (Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-97-8

(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2804810
CAS No.: 865247-97-8
M. Wt: 516.54
InChI Key: RIJZZFBLCGQJMK-GYHWCHFESA-N
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Description

(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound featuring a benzo[d]thiazol core substituted with a sulfamoyl group and a (3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino moiety. The Z-configuration of the imino group confers stereochemical specificity, which may influence its bioactivity and binding properties.

Properties

IUPAC Name

ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O7S2/c1-2-33-20(29)12-25-16-7-6-15(35(23,31)32)11-17(16)34-22(25)24-21(30)13-4-3-5-14(10-13)26-18(27)8-9-19(26)28/h3-7,10-11H,2,8-9,12H2,1H3,(H2,23,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJZZFBLCGQJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The structure features a benzothiazole moiety, which is known for its diverse biological properties. The presence of the 2,5-dioxopyrrolidin-1-yl group contributes to its pharmacological profile.

Table 1: Key Structural Features

ComponentDescription
BenzothiazoleCore structure associated with various activities
2,5-Dioxopyrrolidin-1-ylEnhances bioactivity and solubility
Sulfamoyl GroupImparts antibacterial properties

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

Case Study: A study on related compounds indicated that benzothiazole derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Antimicrobial Activity

Compounds with sulfamoyl functionalities have demonstrated significant antimicrobial activities against a range of pathogens. The specific compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings: In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated using various models. It was found to inhibit key inflammatory mediators such as COX-1, COX-2, and lipoxygenase (5-LOX).

Table 2: IC50 Values for Inflammatory Enzymes

EnzymeIC50 Value (μg/mL)
COX-1314
COX-2130
5-LOX105

In animal models, administration of the compound led to significant reductions in edema and pain responses, suggesting its usefulness in treating inflammatory conditions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
  • Enzyme Inhibition: Competitive inhibition of COX enzymes and lipoxygenase.
  • Cell Cycle Arrest: Interference with cell cycle progression at various checkpoints.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of sulfamoyl-substituted benzothiazoles, which are known for their diverse pharmacological activities. Key structural comparisons include:

Compound Core Structure Functional Groups Reported Bioactivity Reference
Target Compound Benzo[d]thiazol Sulfamoyl, dioxopyrrolidinyl, ethyl ester Hypothesized enzyme inhibition
Sulfamoylbenzothiazole derivatives Benzo[d]thiazol Sulfamoyl Anticancer, antimicrobial activities
Dioxopyrrolidinyl-containing compounds Pyrrolidinone 2,5-dioxopyrrolidinyl Proteasome inhibition, ferroptosis
Ethyl ester-linked benzothiazoles Benzo[d]thiazol + ester Ethyl ester Improved bioavailability

Key Observations :

  • Sulfamoyl Group : Found in antimicrobial and anticancer agents, this group enhances solubility and target affinity . The target compound’s sulfamoyl moiety may similarly improve pharmacokinetics.
  • Dioxopyrrolidinyl: Present in ferroptosis-inducing compounds (FINs), this group could link the target compound to oxidative stress pathways, as seen in oral squamous cell carcinoma studies .
  • Ethyl Ester : Commonly used to increase membrane permeability, as observed in prodrug designs .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing (Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Answer : The compound can be synthesized via multi-step pathways involving:

  • Thiazole ring formation : Using the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives to construct the thiazole core .
  • Imination and functionalization : Coupling the benzoyl imino group and sulfonamide moiety via condensation reactions under controlled pH and temperature .
  • Esterification : Introducing the ethyl acetate group through nucleophilic substitution or ester exchange reactions .
    • Critical parameters : Solvent choice (e.g., acetone or DMF), reaction time (5–8 hours for reflux), and purification via column chromatography .

Q. How do structural features of this compound influence its reactivity and biological activity?

  • Answer : Key structural determinants include:

  • Thiazole core : Enhances metabolic stability and facilitates π-π stacking interactions with biological targets .
  • Sulfonamide group : Imparts potential antimicrobial activity by mimicking endogenous sulfa drugs .
  • Ethyl ester moiety : Increases lipophilicity, improving membrane permeability but requiring hydrolysis for prodrug activation .
  • (Z)-configuration : Affords stereospecific binding to enzymes or receptors, as seen in analogs with similar imino groups .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify hydrogen/carbon environments, especially the imino (C=N) and sulfonamide (SO₂NH₂) groups .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~3300 cm⁻¹ (N-H) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?

  • Answer :

  • Comparative assays : Test the compound alongside analogs (e.g., fluorinated or methylsulfonyl derivatives) under standardized conditions (e.g., MIC for antimicrobial activity) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed activities (e.g., kinase inhibition) are target-specific .
  • Statistical modeling : Apply multivariate analysis to isolate variables (e.g., substituent effects, stereochemistry) contributing to activity discrepancies .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Answer :

  • DoE (Design of Experiments) : Optimize parameters like temperature (60–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., pyridine for imination) .
  • Flow chemistry : Implement continuous flow reactors to enhance reaction control and reduce side reactions .
  • Green chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial dihydropteroate synthase (DHPS) .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • QSAR studies : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency .

Q. What methodologies assess the compound’s metabolic stability and pharmacokinetic profile?

  • Answer :

  • In vitro assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • CYP450 inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • In silico tools : Use ADMET Predictor™ to estimate logP, plasma protein binding, and half-life .

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